molecular formula C22H22N4O4 B2405109 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203073-53-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Número de catálogo B2405109
Número CAS: 1203073-53-3
Peso molecular: 406.442
Clave InChI: RPJLDQMWHCAPCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Virtual Screening and Biochemical Studies

The compound has been involved in virtual screening targeting the urokinase receptor (uPAR), leading to the development of analogs with potential in breast cancer treatment. These compounds have shown effects in inhibiting cell growth, blocking angiogenesis, and inducing apoptosis, which are crucial in cancer therapy (Wang et al., 2011).

Synthesis and Antagonist Activity

Research has been conducted on the synthesis of related compounds, demonstrating potent 5-HT2 antagonist activity in vitro. These syntheses involve complex chemical reactions leading to the development of compounds with potential therapeutic applications (Watanabe et al., 1993).

Reactivity and Electrophilic Substitution Reactions

Studies have explored the synthesis and reactivity of related compounds, leading to the development of derivatives through various chemical reactions. This research provides insights into the chemical properties and potential applications of these derivatives (Aleksandrov et al., 2017).

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies have been performed on derivatives of this compound, providing theoretical insights into their structure-activity relationships. These studies are essential for understanding the pharmacological potential and optimizing the therapeutic efficacy of these compounds (Al-Masoudi et al., 2011).

Discovery of Selective Agonists for Cognitive Disorders

Research has identified novel agonists related to this compound for the treatment of cognitive impairment associated with neurological disorders. These findings are crucial for developing new therapeutic strategies for cognitive disorders (Mazurov et al., 2012).

Anti-Inflammatory Evaluation

The synthesis and evaluation of derivatives for anti-inflammatory activity have been studied, indicating potential therapeutic applications in inflammation-related disorders (Boukharsa et al., 2018).

Molecular Interaction Studies

Research on the molecular interaction of antagonist compounds with receptors, such as cannabinoid receptors, has provided insights into receptor-ligand interactions, enhancing our understanding of drug-receptor dynamics (Shim et al., 2002).

Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties

Studies on related compounds have demonstrated unique properties such as aggregation enhanced emission and responsiveness to multiple stimuli, indicating potential applications in materials science and nanotechnology (Srivastava et al., 2017).

Toxicological Evaluation for Food and Beverage Applications

Toxicological evaluations of structurally related flavors have been completed, assessing their safety for use in food and beverage applications. Such studies are crucial for ensuring consumer safety (Arthur et al., 2015).

Metabolism in Chronic Myelogenous Leukemia Patients

Metabolic studies of tyrosine kinase inhibitors related to this compound in chronic myelogenous leukemia patients have been conducted, providing valuable information on drug metabolism and efficacy (Gong et al., 2010).

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-22(23-13-15-3-5-19-20(12-15)30-14-29-19)16-7-9-26(10-8-16)21-6-4-17(24-25-21)18-2-1-11-28-18/h1-6,11-12,16H,7-10,13-14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJLDQMWHCAPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.